molecular formula C15H12ClF3N2O B15027441 4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B15027441
M. Wt: 328.71 g/mol
InChI Key: XYUHDXQEGOIYTR-UHFFFAOYSA-N
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Description

4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a chloro group, two methyl groups, and a trifluoromethylphenyl group attached to a pyridine ring

Preparation Methods

The synthesis of 4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2,6-dimethylpyridine-3-carboxylic acid with 3-(trifluoromethyl)aniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:

    4-chloro-2,6-dimethylpyridine-3-carboxamide: Lacks the trifluoromethylphenyl group, which may result in different biological activities and chemical reactivity.

    2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide: Lacks the chloro group, which may affect its reactivity in substitution reactions.

    4-chloro-2,6-dimethyl-N-phenylpyridine-3-carboxamide: Lacks the trifluoromethyl group, which may influence its biological activity and stability.

Properties

Molecular Formula

C15H12ClF3N2O

Molecular Weight

328.71 g/mol

IUPAC Name

4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H12ClF3N2O/c1-8-6-12(16)13(9(2)20-8)14(22)21-11-5-3-4-10(7-11)15(17,18)19/h3-7H,1-2H3,(H,21,22)

InChI Key

XYUHDXQEGOIYTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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